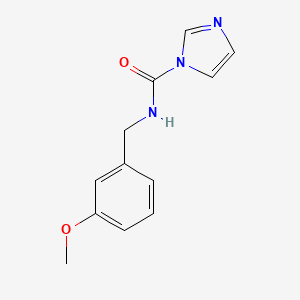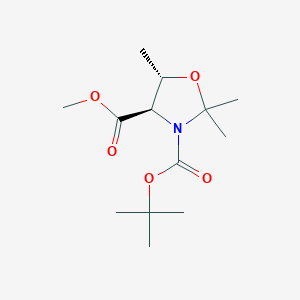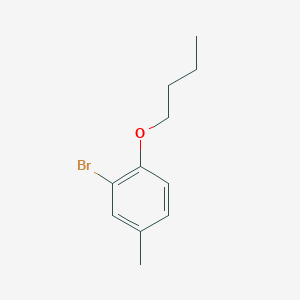
2-Bromo-1-butoxy-4-methylbenzene
Overview
Description
“2-Bromo-1-butoxy-4-methylbenzene” is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15BrO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the search results.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .
Scientific Research Applications
Ultrasound-Assisted Organic Synthesis
Research has explored the ultrasound-assisted preparation of organic compounds, highlighting the efficiency of ultrasonic irradiation in enhancing reaction rates and yields. For instance, the preparation of nitro aromatic ethers via ultrasound-assisted liquid-liquid phase-transfer catalysis has been demonstrated, offering insights into how similar methodologies could be applied to the synthesis or modification of "2-Bromo-1-butoxy-4-methylbenzene" (Harikumar & Rajendran, 2014).
Supercapacitor Applications
The electrochemical behavior of carbon electrodes in solutions modified by various redox-active species, including bromine derivatives, has been studied. This research demonstrates the potential for bromine derivatives to enhance the capacitance of supercapacitors, suggesting possible electrochemical applications for similarly structured compounds (Frąckowiak et al., 2014).
Aryl Radical Cyclization and Carboxylation
Studies on the electrochemical reduction of bromobenzenes in the presence of carbon dioxide have successfully constructed complex organic skeletons, offering pathways for synthesizing valuable organic intermediates. This could hint at the synthetic versatility of "this compound" in creating complex molecules (Katayama et al., 2016).
High-Temperature Oxidation and Pyrolysis
The thermal degradation of bromophenols has been studied to understand the formation mechanisms of environmentally persistent pollutants. Such research is crucial for assessing the environmental impact of brominated compounds and could be relevant for evaluating the stability and degradation products of "this compound" (Evans & Dellinger, 2005).
Chemical Functionalization and Surface Modification
The chemical functionalization of electrodes with bromobenzene derivatives in ionic liquids illustrates the potential for modifying surface properties for various applications, including sensors and catalysis. This suggests a broader application scope for brominated compounds in materials science (Actis et al., 2008).
Safety and Hazards
“2-Bromo-1-butoxy-4-methylbenzene” is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-butoxy-4-methylbenzene is the benzylic position of the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur after the reaction .
Mode of Action
this compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight (24314) and its physical form (liquid) suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide variety of organic compounds . The exact molecular and cellular effects of this compound’s action would depend on the specific context of its use.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the rate and outcome of the electrophilic aromatic substitution . Additionally, the presence of other substances in the reaction mixture can also influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-bromo-1-butoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTSUCJWTOUROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)
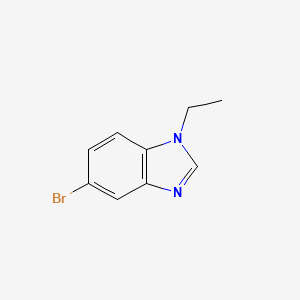


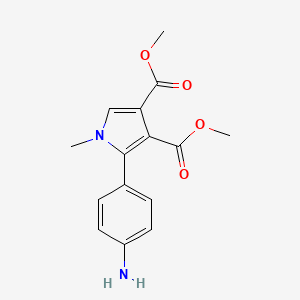
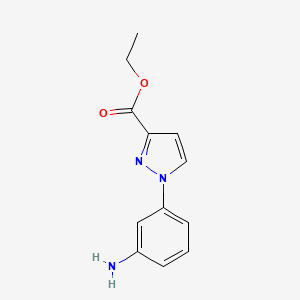
![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1518795.png)

![Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518800.png)
![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)
![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)
